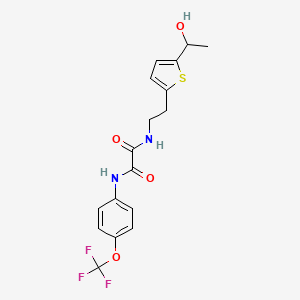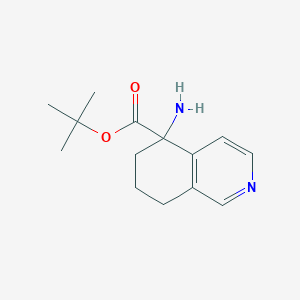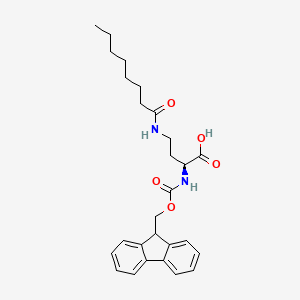
Fmoc-l-dab(辛酰)-oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-l-dab(octanoyl)-oh: is a derivative of the amino acid diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octanoyl group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent coupling reactions.
科学研究应用
Chemistry: Fmoc-l-dab(octanoyl)-oh is widely used in solid-phase peptide synthesis, enabling the construction of complex peptides and proteins with high precision.
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine: Peptides synthesized using Fmoc-l-dab(octanoyl)-oh can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is used in the production of custom peptides for research and development in various industries, including pharmaceuticals and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dab(octanoyl)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting diaminobutyric acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Acylation: The protected amino acid is then acylated with octanoyl chloride to introduce the octanoyl group. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of Fmoc-l-dab(octanoyl)-oh follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This deprotection step is crucial in peptide synthesis to expose the amino group for further coupling reactions.
Coupling Reactions: The exposed amino group can undergo coupling reactions with other amino acids or peptides, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Acylation and Alkylation: The compound can undergo further acylation or alkylation reactions to introduce additional functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Acylation: Octanoyl chloride and triethylamine.
Major Products:
Deprotected Amino Acid: After removal of the Fmoc group.
Coupled Peptides: Formed through peptide bond formation with other amino acids.
作用机制
The primary mechanism of action of Fmoc-l-dab(octanoyl)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in coupling reactions, facilitating the formation of peptide bonds. The octanoyl group can influence the hydrophobicity and overall properties of the synthesized peptides.
相似化合物的比较
Fmoc-l-dab(boc)-oh: Another derivative of diaminobutyric acid with a tert-butoxycarbonyl (Boc) protecting group.
Fmoc-l-lys(octanoyl)-oh: A similar compound where lysine is modified with an octanoyl group.
Uniqueness: Fmoc-l-dab(octanoyl)-oh is unique due to the presence of both the Fmoc and octanoyl groups, which provide specific protection and hydrophobic properties, respectively
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZNTWNAXFUELY-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)
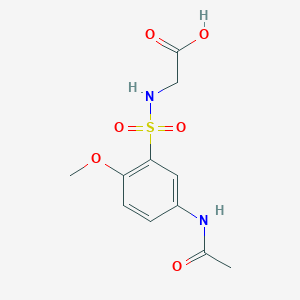
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)
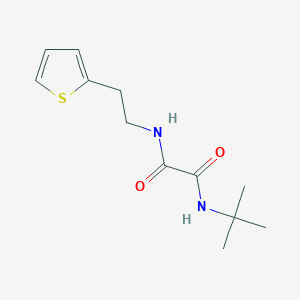
![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)
![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2383233.png)
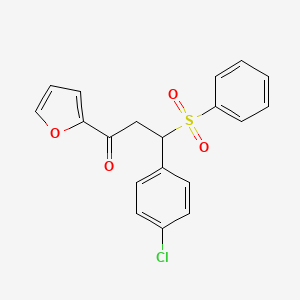
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)
